molecular formula C14H11Cl3 B087014 Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- CAS No. 13312-58-8

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)-

Cat. No. B087014
CAS RN: 13312-58-8
M. Wt: 285.6 g/mol
InChI Key: NZTOLWBXRJOJED-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is commonly known as "DDT," which stands for dichlorodiphenyltrichloroethane. DDT was widely used as an insecticide during the mid-20th century, but its use has been banned in many countries due to its harmful effects on the environment and human health.

Mechanism Of Action

DDT acts as a neurotoxin, affecting the nervous system of insects and other animals. It works by binding to the sodium channels in the nerve cells, preventing the proper flow of sodium ions and disrupting the normal functioning of the nervous system. This leads to paralysis and death in insects and other animals.

Biochemical And Physiological Effects

DDT has been shown to have a wide range of biochemical and physiological effects on various organisms. It has been linked to reproductive problems, developmental delays, and immune system dysfunction in humans and other animals. DDT has also been shown to disrupt the endocrine system, leading to hormonal imbalances and other health problems.

Advantages And Limitations For Lab Experiments

DDT has several advantages for use in lab experiments, including its low cost and high potency as an insecticide. However, its use is limited due to its harmful effects on the environment and human health. Many countries have banned the use of DDT, and alternatives such as pyrethroids and neonicotinoids have been developed for use in agriculture and scientific research.

Future Directions

Future research on DDT should focus on developing safer and more effective alternatives for use in agriculture and scientific research. Studies should also be conducted to better understand the long-term effects of DDT exposure on human health and the environment. Additionally, research should be conducted to identify and mitigate the effects of DDT contamination in areas where it was previously used.

Synthesis Methods

The synthesis of DDT involves the reaction of chloral with chlorobenzene in the presence of sulfuric acid. The reaction produces 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, which is then treated with thionyl chloride to produce DDT. The chemical reaction can be represented as follows:
C6H5Cl + CCl3CHO → C6H5CCl3 + H2O
C6H5CCl3 + SOCl2 → C6H5Cl2C(CCl3)H + SO2

Scientific Research Applications

DDT has been used extensively in scientific research to study its effects on various organisms, including insects, birds, and humans. Insecticide resistance is a major concern in the field of agriculture, and DDT has been used to study the mechanisms of insecticide resistance in mosquitoes and other insects. DDT has also been used to study the effects of environmental toxins on bird populations, particularly in the case of the bald eagle, which was nearly driven to extinction due to DDT contamination.

properties

CAS RN

13312-58-8

Product Name

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)-

Molecular Formula

C14H11Cl3

Molecular Weight

285.6 g/mol

IUPAC Name

1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H11Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-8,13H,9H2

InChI Key

NZTOLWBXRJOJED-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl

Other CAS RN

13312-58-8

synonyms

1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene

Origin of Product

United States

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